AcPYY(25-36)

Description

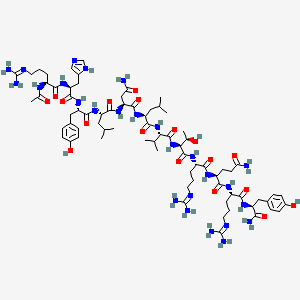

AcPYY(25-36) is an acetylated peptide fragment derived from Peptide YY (PYY), a 36-amino-acid gastrointestinal hormone involved in appetite regulation and energy homeostasis. PYY primarily binds to the Neuropeptide Y receptor type 2 (NPY2R), a G-protein-coupled receptor (GPCR) expressed in the hypothalamus and peripheral tissues, to suppress food intake and modulate metabolic pathways .

Preclinical studies highlight AcPYY(25-36) as a candidate for obesity treatment due to its ability to mimic the anorexigenic effects of full-length PYY. Its truncated structure retains critical residues for NPY2R binding while eliminating regions associated with off-target interactions, thereby optimizing selectivity and safety .

Properties

Molecular Formula |

C74H118N26O18 |

|---|---|

Molecular Weight |

1659.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C74H118N26O18/c1-36(2)28-51(94-66(113)53(31-42-17-21-45(104)22-18-42)96-67(114)54(32-43-34-84-35-88-43)97-61(108)46(89-40(8)102)12-9-25-85-72(78)79)65(112)98-55(33-57(76)106)68(115)95-52(29-37(3)4)69(116)99-58(38(5)6)70(117)100-59(39(7)101)71(118)92-48(14-11-27-87-74(82)83)62(109)91-49(23-24-56(75)105)64(111)90-47(13-10-26-86-73(80)81)63(110)93-50(60(77)107)30-41-15-19-44(103)20-16-41/h15-22,34-39,46-55,58-59,101,103-104H,9-14,23-33H2,1-8H3,(H2,75,105)(H2,76,106)(H2,77,107)(H,84,88)(H,89,102)(H,90,111)(H,91,109)(H,92,118)(H,93,110)(H,94,113)(H,95,115)(H,96,114)(H,97,108)(H,98,112)(H,99,116)(H,100,117)(H4,78,79,85)(H4,80,81,86)(H4,82,83,87)/t39-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,58+,59+/m1/s1 |

InChI Key |

AQWCJJKYINAYIM-QIRMFHLNSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCN=C(N)N)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of AcPYY(25-36) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each step involving deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). Industrial production methods may involve large-scale SPPS and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

AcPYY(25-36) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various amino acid derivatives for substitution reactions.

Scientific Research Applications

AcPYY(25-36) has several scientific research applications:

Chemistry: Used to study peptide synthesis, structure, and stability.

Biology: Helps in understanding the role of PYY in physiological processes such as appetite regulation and gut motility.

Medicine: Investigated for its potential therapeutic applications in conditions like obesity and gastrointestinal disorders.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

AcPYY(25-36) exerts its effects by binding to specific receptors, such as the neuropeptide Y receptors, on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets include G-protein coupled receptors (GPCRs) that mediate the effects of PYY on appetite regulation and gut motility .

Comparison with Similar Compounds

Table 1: Key Features of AcPYY(25-36) and Analogous Compounds

| Compound | Sequence/Modification | Target Receptor | Biological Activity | Development Stage |

|---|---|---|---|---|

| AcPYY(25-36) | Acetylated PYY fragment (25-36) | NPY2R | Appetite suppression, metabolic regulation | Preclinical |

| AcPYY(22-36) | Acetylated PYY fragment (22-36) | NPY2R | Enhanced binding affinity, prolonged half-life | Preclinical |

| AcPYY(26-36) | Acetylated PYY fragment (26-36) | NPY2R | Reduced receptor activation due to truncation | Preclinical |

| AcNPY(25-36) | Acetylated NPY fragment (25-36) | NPY1R/NPY2R | Cross-reactivity with NPY1R, broader effects | Preclinical |

Key Findings:

AcPYY(22-36) : Extends the N-terminal region compared to AcPYY(25-36), which may improve receptor binding affinity by preserving residues critical for NPY2R interaction. However, the longer sequence could increase susceptibility to proteolytic cleavage, offsetting stability gains from acetylation .

AcPYY(26-36) : Removal of residue 25 reduces receptor activation efficacy by ~40% in vitro, suggesting residue 25 is vital for NPY2R signaling .

Pharmacokinetic and Pharmacodynamic Profiles

- AcPYY(25-36): Acetylation extends half-life by 2–3 hours in rodent models compared to non-acetylated PYY fragments. Its selective NPY2R activation minimizes off-target effects observed in NPY1R-active analogs .

- AcPYY(22-36) : Despite higher receptor affinity, its larger size reduces blood-brain barrier penetration, limiting central appetite regulation effects .

- AcNPY(25-36) : Broader receptor engagement increases risk of hypertension, a contraindication for obesity therapies .

Preclinical Efficacy Data

- In diet-induced obese mice, AcPYY(25-36) reduced food intake by 35% over 24 hours, comparable to full-length PYY. In contrast, AcPYY(26-36) achieved only 15% reduction, underscoring the importance of residue 25 .

- AcPYY(22-36) showed superior metabolic stability in plasma but required higher doses to achieve equivalent efficacy, suggesting a trade-off between stability and potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.